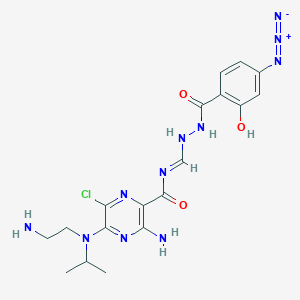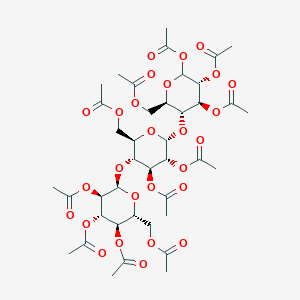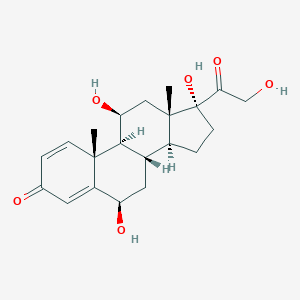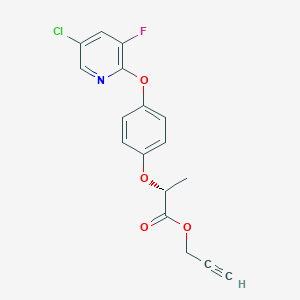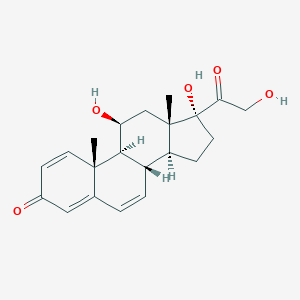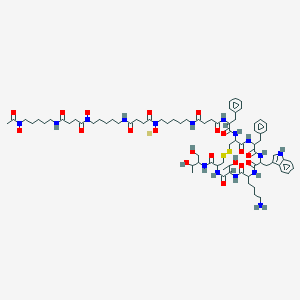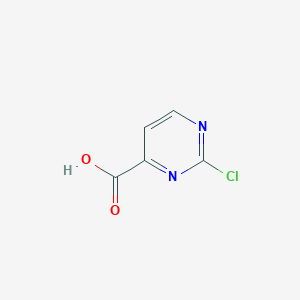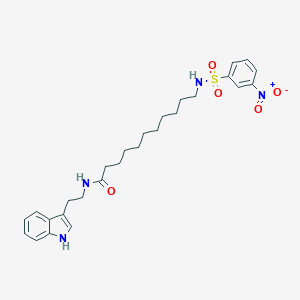
Nbut-11N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nbut-11N is a novel compound that has gained attention in the scientific community due to its potential as a research tool. It is a synthetic compound that is structurally similar to other compounds that have been found to have biological activity. Nbut-11N has been synthesized using a unique method that allows for the production of large quantities of the compound. In
Mécanisme D'action
The mechanism of action of Nbut-11N is not fully understood, but it is believed to involve the modulation of receptor activity. It has been shown to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. It has also been shown to act as a sigma-1 receptor agonist, which is involved in the regulation of various physiological processes, including pain perception, stress response, and cell survival.
Effets Biochimiques Et Physiologiques
Nbut-11N has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of apoptosis in certain cell types. It has also been shown to have an effect on the expression of certain genes and proteins, which may be involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nbut-11N in lab experiments is its high potency and selectivity for certain receptors. This allows for the precise modulation of receptor activity, which is important for studying the mechanisms of action of these receptors. However, one of the limitations of using Nbut-11N is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on Nbut-11N, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological and pathological processes. Additionally, further studies are needed to fully understand the mechanism of action of Nbut-11N and its potential side effects.
Conclusion:
In conclusion, Nbut-11N is a novel compound that has gained attention in the scientific community due to its potential as a research tool. It has been synthesized using a unique method and has been found to have potential applications in various scientific fields. The mechanism of action of Nbut-11N is not fully understood, but it is believed to involve the modulation of receptor activity. Further research is needed to fully understand the potential of Nbut-11N as a research tool and its potential therapeutic applications.
Méthodes De Synthèse
Nbut-11N is synthesized using a unique method that involves the reaction of two precursors, 2-bromo-1-phenylethanone and N-butylamine. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction produces Nbut-11N as the main product, along with some side products that can be easily removed through purification.
Applications De Recherche Scientifique
Nbut-11N has been found to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have an effect on the activity of certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This makes it a valuable tool for studying the mechanisms of action of these receptors and their role in various physiological and pathological processes.
Propriétés
Numéro CAS |
150214-87-2 |
|---|---|
Nom du produit |
Nbut-11N |
Formule moléculaire |
C27H36N4O5S |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-11-[(3-nitrophenyl)sulfonylamino]undecanamide |
InChI |
InChI=1S/C27H36N4O5S/c32-27(28-19-17-22-21-29-26-15-9-8-14-25(22)26)16-7-5-3-1-2-4-6-10-18-30-37(35,36)24-13-11-12-23(20-24)31(33)34/h8-9,11-15,20-21,29-30H,1-7,10,16-19H2,(H,28,32) |
Clé InChI |
QHHILFXBZHWCNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Synonymes |
11-N-(3-nitrobenzenesulfonyl)undecanoyl tryptamine NBUT-11N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



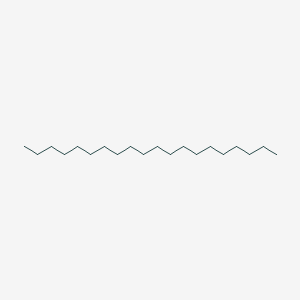
![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
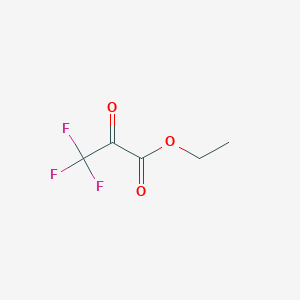
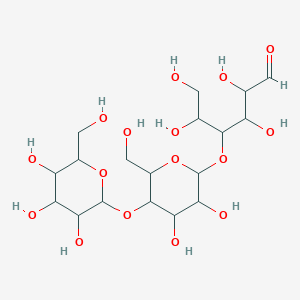
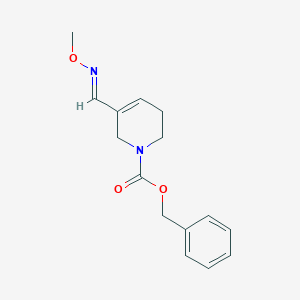
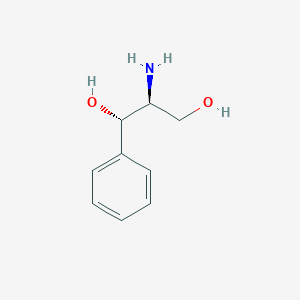
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)
